Cdc20 Degradation Potency (DC50) in Breast Cancer Cells vs. Apcin-A Inhibition IC50
CP5V achieves a DC50 of approximately 1.6 μM for Cdc20 degradation in both MCF7 and MDA-MB-231 triple-negative breast cancer cell lines . In contrast, the parent inhibitor Apcin-A (which occupies the same Cdc20 binding site) requires an IC50 of ~10 μM to achieve 50% inhibition of cell viability in MDA-MB-231 cells . This represents an approximately 6.25-fold improvement in potency when switching from inhibition-based pharmacology to degradation-based pharmacology.
| Evidence Dimension | Cellular potency (DC50 for degradation vs. IC50 for inhibition) |
|---|---|
| Target Compound Data | DC50 = 1.6 μM (Cdc20 degradation) |
| Comparator Or Baseline | Apcin-A IC50 = ~10 μM (cell viability inhibition) |
| Quantified Difference | ~6.25-fold lower effective concentration |
| Conditions | MCF7 and MDA-MB-231 breast cancer cells; Apcin-A data from MDA-MB-231 and MDA-MB-468 triple-negative breast cancer cell viability assays |
Why This Matters
Lower effective concentration in degradation mode reduces off-target liabilities and enables more efficient mitotic arrest in Cdc20-dependent tumor models.
